
2-((4-(2,4-ジオキソチアゾリジン-3-イル)ピペリジン-1-イル)スルホニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学的研究の応用
抗酸化作用に関する研究
DTZPは、その抗酸化の可能性について調査されています。最近の研究 では、研究者らはDTZPをベースにした有機塩を合成し、その結晶構造を特徴付けました。これらの塩は、計算化学的手法を用いて最適化され、自然結合軌道(NBO)、フロンティア分子軌道(FMO)、および全体的な反応性パラメータについて分析されました。DTZPの安定性と電荷移動現象が確認されました。さらに、抗酸化研究では、DTZPが有意な抗酸化活性を示すことが明らかになったため、さらなる探求のための有望な候補となっています。
抗がん特性
DTZP誘導体は、潜在的な抗がん剤として有望であることが示されています。肺がん(A549)および乳がん腺癌(MCF-7)細胞株に対するin vitro評価では、著しい効果が示されました 。潜在的なメカニズムをさらに調査し、標的がん治療のためにDTZP誘導体を最適化することが必要です。
抗菌活性
いくつかの研究では、DTZPとその誘導体の抗菌特性が評価されています。これらの化合物は、細菌や真菌を含むさまざまな病原体に対して評価されています。特に、一部のDTZP誘導体は、微生物の増殖に対して有意な阻害帯を示しました 。臨床応用のためには、その作用機序と既存の抗菌薬との潜在的な相乗効果を理解することが重要です。
分子ドッキングとタンパク質相互作用
DTZPの分子ドッキング予測では、生物学的巨大分子との相互作用が強調されています。たとえば、DNA塩基対にインターカレーションし、ベンゾイミダゾールおよびメチルベンゾイミダゾールとの強い相互作用を形成することがわかりました 。DTZPの特定のタンパク質や核酸への結合親和性を調査することで、その治療の可能性に関する洞察を得ることができます。
バイオアベイラビリティの向上
塩の形として、DTZPは、溶解性と安定性の向上が原因で、バイオアベイラビリティを向上させる可能性があります。有機塩などの多成分結晶は、医薬品固体形態において重要な役割を果たします。適切な塩形成剤を選択することで、バイオアベイラビリティを含む薬物特性を最適化できます .
Mcl-1タンパク質の阻害
DTZP誘導体は、がん細胞の生存に関与するMcl-1タンパク質に対する阻害活性を評価するために設計および評価されています。蛍光偏光アッセイ(FPA)では、それらがMcl-1阻害剤としての可能性があることが明らかになりました 。さらなる研究では、がん治療におけるそれらの有効性を調査することができます。
作用機序
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of bacterial DNA, which is a crucial step in bacterial replication .
Mode of Action
The compound interacts with DNA gyrase, altering its function and thereby inhibiting bacterial DNA replication . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . This interaction also provides activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial replication .
Pharmacokinetics
The compound’s pharmacokinetic profile is designed to improve its bioavailability. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the proper functioning of DNA gyrase, the compound halts bacterial DNA replication, thereby stopping bacterial proliferation . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
特性
IUPAC Name |
2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTITQIAXSAXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
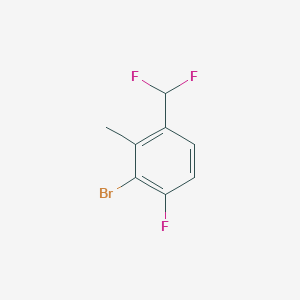
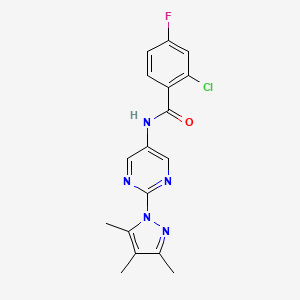
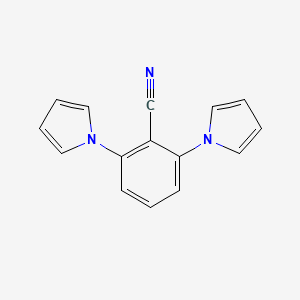
![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

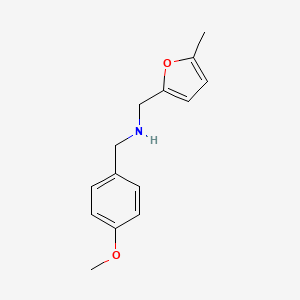
![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)

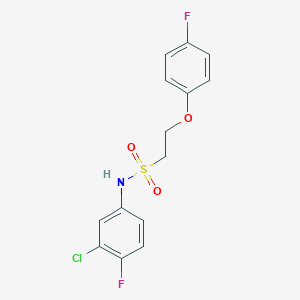
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)
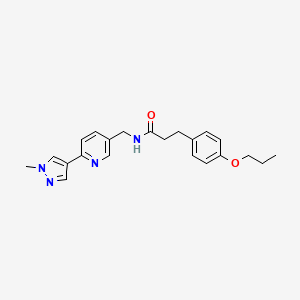

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)
